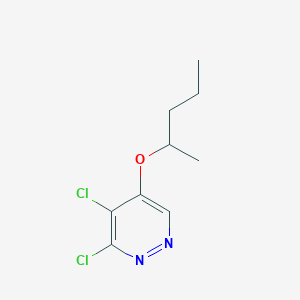

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is a chemical compound with the molecular formula C9H12Cl2N2O It is a pyridazine derivative characterized by the presence of two chlorine atoms at the 3rd and 4th positions and a pentan-2-yloxy group at the 5th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with pentan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction Mechanisms

The reactivity of 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is influenced by its electron-deficient pyridazine ring and substituents:

-

Nucleophilic Substitution

-

Elimination Reactions

-

The pentan-2-yloxy group may undergo elimination to form alkenes if β-hydrogens are present, potentially leading to alkene-containing derivatives.

-

-

Catalytic Hydrogenation

-

Ring Contraction

Substitution Reactions

-

Chlorine Replacement :

-

Pentan-2-yloxy Group Reactivity :

-

The ether group may undergo cleavage under acidic conditions (e.g., HCl in dioxane) to regenerate a hydroxyl group.

-

Elimination and Cross-Coupling

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic uses, particularly in the development of novel pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for further exploration in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyridazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Agricultural Applications

In agricultural research, compounds similar to this compound are being explored as potential herbicides and fungicides. Their ability to inhibit specific enzymes involved in plant growth pathways makes them valuable in developing safer and more effective agrochemicals.

Herbicidal Activity

Studies have demonstrated that pyridazine derivatives can effectively control weed growth by inhibiting photosynthesis or disrupting metabolic processes in target plants . The specificity of these compounds allows for targeted applications that minimize harm to non-target species.

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several pyridazine derivatives and tested their antimicrobial activity against common pathogens. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Agricultural Use

Another study focused on the herbicidal properties of pyridazine derivatives. The findings revealed that these compounds could effectively reduce weed biomass in controlled experiments, indicating their potential utility in agricultural settings .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

3,4-Dichloropyridazine: Lacks the pentan-2-yloxy group, making it less hydrophobic and potentially less bioactive.

5-(Pentan-2-yloxy)pyridazine: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

3,4-Dichloro-5-(methoxy)pyridazine: Contains a methoxy group instead of a pentan-2-yloxy group, which may influence its solubility and reactivity.

Uniqueness

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is unique due to the presence of both chlorine atoms and the pentan-2-yloxy group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple applications in various fields of research.

Biological Activity

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is a chemical compound known for its unique structure and potential biological applications, particularly in agricultural chemistry as a herbicide. This article delves into its biological activity, focusing on its herbicidal properties, mechanism of action, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2N2O. The compound features:

- Chlorine Substituents : Enhancing lipophilicity and stability.

- Pentan-2-yloxy Group : Contributing to its herbicidal activity.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal properties. The presence of chlorine atoms is believed to increase its biological activity by enhancing the compound's stability against metabolic degradation in target plants. Preliminary studies suggest that it may inhibit specific biochemical pathways crucial for plant growth, leading to growth suppression or plant death.

The exact mechanism through which this compound exerts its herbicidal effects is still under investigation. However, it is hypothesized that the compound interacts with enzymes involved in plant growth regulation and photosynthesis inhibition. Understanding these interactions is essential for assessing the compound's efficacy and safety in agricultural applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-(pentan-2-yloxy)pyridazine | Single chlorine substitution | Potentially lower herbicidal activity |

| 5-(Pentylthio)-3,4-dichloropyridazine | Sulfur instead of oxygen | Different reactivity due to sulfur |

| 3,4-Dichloro-5-(ethylthio)pyridazine | Ethylthio group | Enhanced solubility compared to pentan-2-yloxy |

This table illustrates how variations in substituents affect the biological activity and reactivity of similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Herbicidal Activity : A controlled experiment demonstrated that application of this compound at specific concentrations significantly reduced the growth rate of target weeds compared to untreated controls.

- Enzymatic Interaction Studies : Research involving enzyme assays indicated that the compound may inhibit key enzymes responsible for photosynthesis in plants, which could explain its herbicidal effects.

- Environmental Impact Assessment : Preliminary assessments suggest that while effective as a herbicide, further studies are needed to evaluate its long-term environmental impact and potential toxicity to non-target species.

Properties

CAS No. |

1346698-07-4 |

|---|---|

Molecular Formula |

C9H12Cl2N2O |

Molecular Weight |

235.11 g/mol |

IUPAC Name |

3,4-dichloro-5-pentan-2-yloxypyridazine |

InChI |

InChI=1S/C9H12Cl2N2O/c1-3-4-6(2)14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3 |

InChI Key |

KZOFBCPYNXYCIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC1=CN=NC(=C1Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.